[4,4'-Bipyridin]-2-amine
Description
Significance of Bipyridine Scaffolds in Advanced Chemical Systems
Bipyridine scaffolds are a cornerstone in modern chemistry, renowned for their versatile applications. Their utility stems from the two interconnected pyridine (B92270) rings, which can act as bidentate ligands, forming stable complexes with a wide array of metal ions. This chelating ability is fundamental to their widespread use in coordination chemistry and catalysis. bldpharm.com Bipyridine-based structures are integral to the development of advanced materials, including metal-organic frameworks (MOFs), which possess tailored properties for applications in gas storage and separation. bldpharm.com Furthermore, the electronic properties of bipyridines make them suitable components for electrochromic devices and photosensitizers in solar energy conversion systems.
Distinctive Features of Amino-Substituted Bipyridines within Heterocyclic Chemistry
The introduction of an amino (-NH₂) group to a bipyridine scaffold, as seen in [4,4'-Bipyridin]-2-amine, significantly alters its chemical personality. The amino group is electron-donating, which can enhance the electron density of the pyridine rings. This electronic modification influences the ligand's coordination properties with metal ions and can modulate the photophysical characteristics of the resulting complexes, such as their absorption and emission spectra. In the broader field of heterocyclic chemistry, amino-substituted pyridines and bipyridines are recognized as important building blocks in the synthesis of more complex molecules, including those with potential applications in medicinal chemistry and materials science. vulcanchem.com
Overview of Current Research Trajectories for this compound
Current research on this compound is primarily centered on its role as a specialized building block in organic and materials synthesis. While extensive research exists for many of its isomers, dedicated studies on this compound are more niche. It is commercially available from various suppliers, indicating its use in synthetic chemistry. chemicalbook.com The compound is categorized under materials science as a potential ligand for metal-organic frameworks (MOFs) and in heterocyclic chemistry as an aromatic pyridine building block. bldpharm.com The presence of both a coordinating pyridine nitrogen and an amino group suggests its potential in creating coordination polymers and supramolecular assemblies with unique structural and functional properties. Further investigations are needed to fully elucidate its specific applications in areas like catalysis, luminescent materials, and as a precursor for functionalized organic molecules.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 52311-42-9 | chemicalbook.com |
| Molecular Formula | C₁₀H₉N₃ | chemicalbook.com |
| Molecular Weight | 171.2 g/mol | chemicalbook.com |
| IUPAC Name | 4-(pyridin-4-yl)pyridin-2-amine | chemicalbook.com |
| Predicted Boiling Point | 356.4±32.0 °C | chemicalbook.com |
| Predicted pKa | 4.84±0.11 | chemicalbook.com |
| Physical Form | Solid | N/A |
| Storage Temperature | 2-8°C (protect from light) | chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-4-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-7-9(3-6-13-10)8-1-4-12-5-2-8/h1-7H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNIYDONPNBZEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619990 | |
| Record name | [4,4'-Bipyridin]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52311-42-9 | |
| Record name | [4,4'-Bipyridin]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4,4 Bipyridin 2 Amine
General Strategies for the Preparation of Bipyridine Derivatives
The creation of the bipyridine scaffold can be achieved through a variety of coupling reactions, each with its own set of advantages and limitations. These methods can be broadly categorized into homocoupling and heterocoupling approaches, with metal-catalyzed reactions being particularly prominent.
Homocoupling and Heterocoupling Approaches to Bipyridine Formation
Homocoupling reactions involve the joining of two identical pyridine (B92270) units, while heterocoupling combines two different pyridine derivatives. These reactions are fundamental to synthesizing both symmetrical and unsymmetrical bipyridines. mdpi.compreprints.org Nickel-catalyzed homocoupling has proven effective for creating symmetrically substituted 2,2'-bipyridines from precursors like 4-amino-2-chloropyridine (B126387) and 2-amino-6-bromopyridine (B113427) after protection of the amino groups. beilstein-journals.org
Recent research has highlighted the use of dinuclear palladium pincer complexes for the synthesis of bipyridine compounds through a combination of decarboxylation of picolinic acid and C-H activation of pyridine. mdpi.com This method has also been extended to the synthesis of 2,2′:6′,2″-terpyridine. mdpi.com Additionally, nickel-catalyzed electroreductive homocoupling of bromopyridines has been shown to be a simple and efficient method, with high isolated yields. mdpi.com
| Coupling Approach | Description | Key Features |
| Homocoupling | Coupling of two identical pyridine precursors. | Yields symmetrical bipyridines. |
| Heterocoupling | Coupling of two different pyridine precursors. | Yields unsymmetrical bipyridines. |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi) for Bipyridine Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely employed in the synthesis of bipyridines. mdpi.comnih.gov These reactions offer high efficiency and functional group tolerance. wikipedia.org
Suzuki Coupling: This reaction is a popular method for constructing C(sp²)–C(sp²) bonds to form bipyridine structures. mdpi.com A significant challenge is the tendency of the bipyridine product to coordinate with the palladium catalyst, which can decrease its activity. mdpi.com To overcome this, research has focused on designing effective catalytic systems, such as using imidazolium (B1220033) salts as ligands for the palladium catalyst. mdpi.com While effective for 3- and 4-pyridylboronic acids, 2-pyridylboronic acid derivatives are less stable, making the introduction of 2-pyridyl groups more challenging. mdpi.com
Stille Coupling: The Stille reaction utilizes organotin compounds and is often successful where Suzuki coupling may fail. mdpi.com However, the toxicity of organostannyl compounds is a major drawback. mdpi.com Stille coupling has been used to prepare various 2,2'-bipyridines and can be extended to synthesize more complex structures like lavendamycin (B1674582) analogues. mdpi.com
Negishi Coupling: This reaction involves the coupling of organozinc compounds with organic halides and is known for its mild reaction conditions and high functional group tolerance. wikipedia.orgorganic-chemistry.org It is a powerful method for preparing bipyridines, including unsymmetrical 2,2'-bipyridines. wikipedia.orgorgsyn.org The reaction can be catalyzed by various palladium complexes, and even nickel catalysts can be employed. wikipedia.org A modified Negishi coupling using tetrakis(triphenylphosphine)palladium(0) provides a simple and scalable route to substituted 2,2'-bipyridines. organic-chemistry.org
| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki | Organoboron | Mild conditions, commercial availability of reagents. | Catalyst inhibition by product, instability of some reagents. mdpi.com |
| Stille | Organotin | High reactivity. | Toxicity of organotin compounds. mdpi.com |
| Negishi | Organozinc | High functional group tolerance, mild conditions. wikipedia.orgorganic-chemistry.org | Sensitivity of some organozinc reagents. |
Ullmann and Wurtz Coupling Methodologies for Bipyridine Scaffolds
Ullmann Coupling: The Ullmann reaction is a classic method for synthesizing symmetrical bipyridines through the copper-mediated homocoupling of aryl halides. mdpi.compreprints.org Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, which can limit its utility. mdpi.com Modern variations have improved upon this, such as using a bimetallic system of copper powder with a catalytic amount of palladium acetate, which allows for milder conditions and better functional group tolerance. mdpi.compreprints.org Nickel-catalyzed reductive Ullmann coupling has also emerged as a highly enantioselective method for creating axially chiral biaryls. nih.govresearchgate.net
Wurtz Coupling: The Wurtz reaction is another useful technique for preparing symmetrical bipyridines, typically involving the reaction of organic halides with sodium. mdpi.compreprints.org An improved approach involves the transition-metal-catalyzed homocoupling of Grignard reagents. mdpi.compreprints.org
Electrochemical Synthesis Routes for Bipyridines
Electrochemical methods offer an alternative pathway for bipyridine synthesis, often under mild conditions. mdpi.comnih.gov Nickel-catalyzed electroreductive homocoupling of bromopyridines in an undivided cell using a zinc or iron anode has been shown to be a simple and efficient method for producing both homo- and heterocoupled products with high yields. mdpi.compreprints.org Direct electrochemical synthesis has also been employed to create nickel(II) complexes with pyridine-2-thionato ligands, where the presence of 2,2'-bipyridine (B1663995) in the electrochemical cell leads to the formation of the corresponding adduct. rsc.org
Targeted Synthesis of Amino-Functionalized Bipyridines
The introduction of an amino group onto the bipyridine framework is a key step in the synthesis of [4,4'-Bipyridin]-2-amine and related compounds. This functional group is crucial for a variety of applications, including its use as a coordination site or as a handle for further chemical modifications.
Nitration and Subsequent Reduction Pathways to Aminobipyridines
A common and effective strategy for introducing an amino group onto an aromatic ring is through a two-step process of nitration followed by reduction.
Nitration: The bipyridine core is first treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group (-NO₂) onto the pyridine ring. The position of nitration is directed by the electronic properties of the bipyridine system.
Reduction: The resulting nitro-bipyridine is then subjected to a reduction reaction to convert the nitro group into an amino group (-NH₂). A variety of reducing agents can be employed for this transformation. A study has shown that 4,4'-bipyridine (B149096) can act as an organocatalyst for the reduction of nitroarenes using bis(neopentylglycolato)diboron (B₂nep₂), followed by hydrolysis to yield the corresponding anilines with broad functional group tolerance. organic-chemistry.orgacs.org This method proceeds under aerobic conditions and showcases the potential for catalytic, metal-free reduction processes. organic-chemistry.orgacs.org Another study has demonstrated a bioorthogonal reaction for aromatic nitro reduction mediated by 4,4'-bipyridine, which can be used for controlled prodrug activation. nih.gov
The synthesis of amino-functionalized bipyridines is crucial for creating versatile building blocks for more complex chelating ligands. thieme-connect.com For instance, starting from commercially available 4-amino-2-chloropyridine, a series of transformations including protection of the amino group, nickel-catalyzed homo-coupling, and subsequent deprotection can yield diamino-2,2'-bipyridines. beilstein-journals.org These can then be further functionalized, for example, by reaction with thiophosgene (B130339) to produce diisothiocyanates. beilstein-journals.org
| Step | Reagents/Conditions | Transformation |
| Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | Bipyridine → Nitro-bipyridine |
| Reduction | Reducing agent (e.g., B₂nep₂/4,4'-bipyridine, catalytic hydrogenation) | Nitro-bipyridine → Amino-bipyridine |
Coordination Chemistry of 4,4 Bipyridin 2 Amine
Ligand Design Principles and Coordination Modes
The design of [4,4'-Bipyridin]-2-amine as a ligand is centered on the interplay between its bipyridine core and the influential amine substituent. This combination allows for a variety of coordination behaviors and the formation of complex supramolecular structures.
Bidentate Chelating Capability of the Bipyridine Backbone
The 2,2'-bipyridine (B1663995) unit is a classic bidentate chelating ligand in coordination chemistry. vividexamples.com It characteristically forms stable five-membered chelate rings with metal centers through the nitrogen atoms of its two pyridine (B92270) rings. This chelation results in complexes with enhanced stability compared to those formed with analogous monodentate ligands, a phenomenon known as the chelate effect. vividexamples.com The 4,4'-linkage in this compound positions the two pyridine rings to act as a bridging ligand, while the 2,2'-bipyridine isomers typically function as chelating ligands. vulcanchem.com The ability of the bipyridine framework to engage in bidentate chelation is a primary driver for its extensive use in constructing metal-ligand assemblies. vividexamples.comfrontiersin.org
Influence of the Amine Group on Coordination and Supramolecular Interactions
The presence of an amine group at the 2-position of the 4,4'-bipyridine (B149096) backbone significantly influences the ligand's electronic properties and its role in forming extended structures. While the bipyridine nitrogen atoms are the primary sites for metal coordination, the amino group often participates in intermolecular interactions, particularly hydrogen bonding. cmu.edu This hydrogen bonding capability is crucial in dictating the arrangement of molecules in the solid state, leading to the formation of multidimensional networks. cmu.eduresearchgate.net
Formation of Metal Complexes with Transition Metals
The interaction of this compound and its derivatives with transition metals leads to a diverse array of coordination complexes. The stoichiometry, stability, and geometry of these complexes are governed by the nature of the metal ion and the ligand itself.
Stoichiometry and Stability of this compound Complexes
The stoichiometry of complexes formed with bipyridine-based ligands is often influenced by the metal-to-ligand ratio during synthesis, as well as the specific reaction conditions. cmu.eduacs.org Common stoichiometries observed include 1:1, 1:2, and 1:3 metal-to-ligand ratios. acs.org For instance, research on a related ligand, 4,4'-bis(bromomethyl)-2,2'-bipyridine, demonstrated the formation of a stable 1:1 complex with Fe(II) ions. The stability of these complexes is enhanced by the chelate effect provided by the bipyridine core. vividexamples.comfrontiersin.org
The amine substituent can further modulate the stability of the resulting complexes. The electron-donating nature of the amino group can increase the electron density on the pyridine rings, potentially leading to stronger metal-ligand bonds compared to unsubstituted bipyridines. This enhanced stability is a key feature of amino-bipyridine complexes.
Below is a table summarizing common stoichiometries found in related bipyridine complexes:
| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Reference |
| Fe(II) | 4,4'-Bis(bromomethyl)-2,2'-bipyridine | 1:1 | |
| La(III) | A lipophilic PyTri Ligand | 1:2 | acs.org |
| Cm(III) | PTEH | 1:1, 1:2, 1:3 | acs.org |
| Ru(II) | Diamine and monoamine substituted bpy | 1:2 | nih.gov |
| Os(II) | DA-bpy and TEAM-bpy | 2:1 | google.com |
Structural Elucidation of Coordination Compounds (e.g., X-ray Diffraction)
In studies of various metal complexes with 5,5'-diamino-2,2'-bipyridine, X-ray crystallography confirmed that metal coordination consistently occurred through the bipyridine nitrogen atoms, while the amino groups were not directly bonded to the metal but were involved in hydrogen bonding. cmu.edu This highlights the importance of X-ray diffraction in understanding not only the primary coordination sphere but also the supramolecular interactions that build the crystal lattice.
Geometrical Arrangements in Metal-Ligand Architectures (e.g., Octahedral)
Bipyridine ligands, including this compound derivatives, are known to form complexes with a variety of geometries, with octahedral being one of the most common, particularly for transition metals that favor six-coordination. frontiersin.orgresearchgate.net In a typical octahedral complex, three bidentate bipyridine ligands coordinate to a central metal ion. researchgate.net
For example, Ni(II) and Co(III) complexes with 4,4'-diamino-2,2'-bipyridine have been shown to exhibit a six-coordinated, octahedral geometry. researchgate.net Similarly, manganese(II) and nickel(II) complexes with heteroleptic ligands incorporating a 2,2'-bipyridine moiety also adopt an octahedral arrangement. frontiersin.org The electronic spectra of these complexes often provide evidence for their geometry; for instance, the visible absorption spectrum of a copper(II) complex with a bipyridine-containing ligand was consistent with a distorted octahedral geometry. frontiersin.org
The following table presents examples of metal complexes with related bipyridine ligands and their observed geometries:
| Metal Ion | Ligand System | Observed Geometry | Reference |
| Cu(II) | 4,4'-diamino-2,2'-bipyridine | Distorted square-planar | researchgate.net |
| Co(III) | 4,4'-diamino-2,2'-bipyridine | Octahedral | researchgate.net |
| Ni(II) | 4,4'-diamino-2,2'-bipyridine | Octahedral | researchgate.net |
| Mn(II) | Pyrimidinyl based Schiff base with 2,2'-bipyridine | Octahedral | frontiersin.org |
| Ni(II) | Pyrimidinyl based Schiff base with 2,2'-bipyridine | Octahedral | frontiersin.org |
| Cu(II) | Pyrimidinyl based Schiff base with 2,2'-bipyridine | Distorted octahedral | frontiersin.org |
| Cu(II) | Schiff base and 4,4'-bipyridine bridge | Square planar | researchgate.net |
Supramolecular Assembly and Metal-Organic Frameworks (MOFs)
The strategic use of ligands like bipyridines is central to the design of supramolecular assemblies and metal-organic frameworks (MOFs). These materials are constructed through the self-assembly of molecular components, guided by coordination bonds and non-covalent interactions.
Hydrogen Bonding Interactions in Solid-State Structures and Crystal Engineering
In the field of crystal engineering, hydrogen bonding is a critical tool for designing and controlling the solid-state architecture of molecular crystals and coordination compounds. For amino-substituted bipyridines, the amino group introduces potent hydrogen bond donor sites (N-H), which can interact with suitable acceptors. These interactions, in conjunction with π-π stacking and other weak forces, direct the assembly of molecules into predictable and often complex superstructures.
Construction of Coordination Polymers and Metallomacrocycles Utilizing this compound
Coordination polymers are extended structures formed by the linkage of metal ions with organic bridging ligands. The rigid and linear nature of the 4,4'-bipyridine backbone makes it an exemplary linker for creating a variety of topologies, from simple 1D chains to complex 3D frameworks. mdpi.comresearchgate.net Metallomacrocycles, which are discrete, cyclic structures containing metal ions, are also frequently synthesized using bipyridine-based ligands. uq.edu.au
The functionalization of 4,4'-bipyridine with an amino group at the 2-position would be expected to influence the resulting coordination polymers and metallomacrocycles in several ways. The amino group could potentially participate in secondary coordination to the metal center or influence the electronic properties of the primary coordinating nitrogen atoms. Furthermore, its hydrogen-bonding capability could direct the packing of polymer chains or macrocycles in the solid state. However, specific examples of coordination polymers or metallomacrocycles synthesized using this compound as the sole ligand are not prominent in the reviewed literature. Research in this area tends to focus on the parent 4,4'-bipyridine or derivatives with other functionalities like carboxylates or different substitution patterns of amino groups. researchgate.netrsc.org
This compound as a Building Block for Extended Porous Structures
Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal nodes and organic linkers. The ability to tune the pore size, shape, and chemical environment by judicious selection of the building blocks makes MOFs highly promising for applications such as gas storage, separation, and catalysis. acs.orgacs.orgnih.gov
Bipyridine-based ligands are frequently employed in the synthesis of MOFs, often in combination with other ligands like carboxylates, to create robust and porous frameworks. acs.orgacs.orgresearchgate.net The introduction of an amino group on the bipyridine linker can functionalize the pores of the resulting MOF, potentially enhancing its selectivity for certain guest molecules or providing active sites for catalysis. While the potential for this compound as a linker for porous MOFs is clear from a design perspective, there is a lack of specific reported structures where this particular ligand is a key component. The scientific focus has largely been on other functionalized bipyridines for the creation of such advanced porous materials. nih.govacs.orgresearchgate.net
Applications of 4,4 Bipyridin 2 Amine in Advanced Materials and Catalysis
Catalytic Applications of [4,4'-Bipyridin]-2-amine Complexes
The aminobipyridine ligand scaffold is instrumental in coordination chemistry and catalysis. The nitrogen atoms of the pyridine (B92270) rings act as excellent σ-donors, stabilizing metal centers in various oxidation states. The amino group can further influence the electronic environment of the metal, enhancing catalytic activity and selectivity.
Metal complexes incorporating aminopyridine-type ligands are a cornerstone of homogeneous catalysis, a field where catalysts and reactants exist in the same phase. nsf.govmdpi.com This area of research is rapidly expanding as chemists aim to reduce costs and explore new catalytic frontiers. nsf.gov The cooperation between the metal center and the ligand is crucial for activating or transforming substrates. mdpi.com In such systems, the ligand is not merely a spectator but actively participates in the catalytic cycle, often through structural variations. mdpi.com
Iron complexes featuring an amino-pyridine framework, for instance, have been synthesized and characterized for their catalytic activity. nsf.govumn.edu These base metal complexes are particularly relevant for applications like Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique. nsf.govumn.edu The electronic properties of the ligand, influenced by substituents on the amino group, can significantly impact the catalyst's activity. For example, sterically hindered and electron-rich substituents can enhance the propensity of an iron(II) complex to catalyze ATRP. nsf.gov
Research has shown that iron(II) complexes with different amino-pyridine ligands can catalyze the polymerization of styrene (B11656) at elevated temperatures. The activity of these catalysts is directly linked to the ligand structure, highlighting the importance of ligand optimization for developing future base metal catalysts. nsf.gov
| Complex | Amino Carbon Substituent | Observed Rate Constant (kobs) | Reaction Temperature |
|---|---|---|---|
| Complex 1 | t-butyl | 0.31 h-1 | 120 °C |
| Complex 2 | ethyl | 0.10 h-1 | 120 °C |
While homogeneous catalysts offer high activity and selectivity, their separation from the product mixture can be challenging. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, circumvents this issue, offering easier recovery and recyclability. Bipyridine-based ligands, including this compound, can be incorporated into solid supports to create robust heterogeneous catalysts.
One effective strategy involves integrating bipyridine units into porous organic frameworks, such as Covalent–Organic Frameworks (COFs). unt.edu These crystalline, porous materials provide a high surface area and well-defined active sites. By synthesizing COFs with controllable amounts of bipyridine moieties, it is possible to create a platform for supporting metal catalysts like palladium. unt.edu These supported palladium complexes have demonstrated high efficiency as recyclable and reusable catalysts for various organic transformations. unt.edu
Another approach involves immobilizing a Ni(II) complex onto a bispyridine-based porous organic polymer. rsc.org Such systems have been successfully employed for ethylene (B1197577) oligomerization. Furthermore, integrating a bipyridyl-Ni(II) complex with carbon nitride has resulted in a stable and recyclable bifunctional catalyst for metallaphotocatalytic cross-coupling reactions under visible light. acs.org
Complexes derived from this compound and its analogs are pivotal in mediating key organic transformations, including the functionalization of typically inert carbon-hydrogen (C-H) bonds and the formation of new carbon-carbon or carbon-heteroatom bonds through cross-coupling reactions. nih.gov
Carbon-Hydrogen (C-H) Activation: The functionalization of C-H bonds is a primary goal in modern organic synthesis, allowing for the direct conversion of simple hydrocarbons into valuable, complex molecules. unt.edu Bipyridine-based ligands play a crucial role in directing metal catalysts to specific C-H bonds. For example, palladium catalysts supported on bipyridine-containing COFs can selectively functionalize sp2 C-H bonds to form C-Br, C-Cl, or C-O bonds. unt.edu The use of substrates with a coordinating group that binds to the metal catalyst can direct the reaction to a specific C-H bond. unt.edu A versatile method for preparing cationically charged azaarenes involves the C-H activation of pyridine N-oxides, which can be applied to bipyridine derivatives. chemrxiv.orgnih.gov The free amine group itself can also act as a directing group in Ru(II)-catalyzed C-H activation/annulation reactions. organic-chemistry.org
Cross-Coupling Reactions: Cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are powerful tools for constructing C-C bonds and are widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govnih.gov Bipyridine ligands are frequently employed in these reactions to stabilize the metal catalyst (typically palladium or nickel) and facilitate the catalytic cycle. nih.govnih.gov However, a common challenge is the tendency of the bipyridine product to coordinate with the metal, which can decrease catalytic activity. nih.gov Therefore, the design of the catalytic system is critical for successful coupling. nih.gov Nickel-catalyzed cross-coupling reactions using bipyridine ligands have proven effective for coupling tertiary alkyl bromides with organoboron reagents. nih.gov Similarly, palladium-catalyzed Negishi cross-coupling is a viable method for synthesizing substituted bipyridines. acs.org
| Catalyst System | Transformation | Substrate | Yield |
|---|---|---|---|
| Pd(II)@Bipyridine-COF | C-H Bromination | Benzo[h]quinoline | 99% |
| Pd(II)@Bipyridine-COF | C-H Chlorination | Benzo[h]quinoline | 99% |
| Pd(II)@Bipyridine-COF | C-H Acetoxylation | Benzo[h]quinoline | 96% |
Functional Materials Development Based on this compound
The inherent electronic and photophysical properties of this compound and its derivatives make them excellent candidates for the development of functional materials. Their ability to participate in electron transfer processes and to form stable, chromophoric metal complexes is central to these applications.
Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology that mimics natural photosynthesis to convert sunlight into electricity. nih.gov A key component of a DSSC is the photosensitizer, or dye, which absorbs light and injects an electron into a semiconductor material, typically titanium dioxide (TiO₂). nih.gov
| Sensitizer | Overall Efficiency (η) | Electrolyte Additive |
|---|---|---|
| TCR-1 (four carboxy groups) | 6.16% | 0.2 M LiI |
| TCR-2 (four carboxy groups) | 6.23% | 0.2 M LiI |
| TFRS-2 (two carboxy groups) | 7.57% | 0.2 M LiI |
| TFRS-52 (two carboxy groups) | 8.09% | 0.2 M LiI |
Electrochromic materials can change their color reversibly upon the application of an electrical potential. This property makes them suitable for applications such as smart windows, displays, and rearview mirrors. Bipyridine derivatives, particularly quaternized 4,4'-bipyridinium salts (known as viologens), are well-known for their excellent electrochromic performance. figshare.com
The this compound structure can be modified to create novel electrochromic materials. By quaternizing the nitrogen atoms, viologen-like structures can be formed. The presence of the amino group offers a handle for further chemical modification, allowing for the synthesis of materials with multiple, distinct colored states. For example, mixing mono- and bi-substituted 4,4'-bipyridine (B149096) derivatives can lead to multi-colored electrochromic devices. researchgate.net
Spin Crossover Materials Exhibiting Thermomechanical Properties
Spin crossover (SCO) materials are a class of switchable molecular materials that can transition between high-spin (HS) and low-spin (LS) states in response to external stimuli such as temperature, pressure, or light. ruben-group.de This phenomenon is of great interest for applications in molecular-scale switching and memory elements. ruben-group.de The 4,4'-bipyridine ligand is a well-known component in the construction of polymeric SCO compounds due to its ability to bridge metal centers, forming extended networks. nih.gov
Research into iron(II) complexes has demonstrated that materials incorporating the parent 4,4'-bipyridine ligand can exhibit thermally induced spin transitions. For instance, the Hofmann-type complex Fe(4,4'-bipyridine)Ni(CN)4·nH2O shows a two-step spin transition with thermal hysteresis when guest molecules like ethanol (B145695) are present. mdpi.com Similarly, polymeric compounds with the formula [Fe(4,4'-bipy)(bt)(NCX)2] (where bt = 2,2'-bithiazoline and X = S or Se) consist of linear chains of iron(II) ions linked by 4,4'-bipyridine and display a gradual spin conversion at low temperatures. nih.gov
While these examples highlight the utility of the 4,4'-bipyridine framework in creating SCO materials, specific research detailing the use of this compound as a ligand in SCO complexes with thermomechanical properties is not extensively documented in publicly available literature. The introduction of the 2-amino group is expected to significantly modify the electronic and steric properties of the ligand by altering its donor capacity and introducing potential for hydrogen bonding. These changes would invariably influence the ligand field strength around the metal center and the cooperativity of the resulting network, both of which are critical factors in determining the characteristics of the spin transition, including its temperature, abruptness, and hysteresis. Further investigation is required to fully elucidate the specific contributions of the 2-amino functional group to the thermomechanical properties of spin crossover materials.
Table 1: Spin Transition Temperatures in a Related 4,4'-bipyridine Complex
| Sample Composition | Transition on Cooling (Tc↓) | Transition on Warming (Tc↑) | Transition Type |
|---|---|---|---|
| Fe(4,4'-bipyridine)Ni(CN)4·(CH3CH2OH) | 213 K and 187 K | 223 K and 197 K | Two-step with hysteresis |
| Fe(4,4'-bipyridine)Ni(CN)4·((CH3)2CO) | 125 K | 145 K | One-step with hysteresis |
Data sourced from a study on a related Hofmann-type complex to illustrate the spin-crossover phenomenon in 4,4'-bipyridine systems. mdpi.com
Molecular Probes and Sensors for Chemical Species Detection
The development of molecular probes and sensors is crucial for detecting and quantifying specific chemical species in various biological and environmental systems. Fluorescent probes are particularly valuable due to their high sensitivity and the ability to provide real-time spatial information. The 2-aminopyridine (B139424) scaffold is recognized as a promising core structure for fluorescent probes because it is small, which minimizes steric hindrance in biological environments, and possesses a high quantum yield. mdpi.com
While the general class of aminopyridines is being explored for these applications, specific studies detailing the use of this compound as a molecular probe or sensor are limited. The structure of this compound, which combines the metal-coordinating ability of a bipyridine with the fluorescent potential of an aminopyridine, suggests it could be a highly effective scaffold. The nitrogen atoms of the bipyridine unit can act as a binding site for metal ions or other analytes, and this binding event could modulate the fluorescence of the aminopyridine portion, leading to a "turn-on" or "turn-off" sensory response. The synthesis of various substituted aminopyridines has shown that their optical properties can be tuned by altering the functional groups, indicating the potential to design this compound derivatives with tailored sensing capabilities. mdpi.com
Role as Precursors for Specialized Organic Syntheses
Intermediate in the Synthesis of Complex Nitrogen Heterocyclic Compounds
Nitrogen-containing heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. frontiersin.org The synthesis of complex, polycyclic, or highly substituted heterocycles often relies on the use of versatile building blocks that can be elaborated through sequential reactions. mdpi.com this compound is a valuable intermediate in this context due to the presence of multiple reactive sites.
The amino group at the 2-position provides a nucleophilic center that can participate in a wide range of chemical transformations, including substitution and condensation reactions, to build new rings onto the bipyridine core. researchgate.net For example, the amino group can be converted into other functional groups, which then serve as handles for further cyclization reactions. researchgate.net The pyridine nitrogen atoms also influence the reactivity of the rings, making the compound a versatile precursor for creating more intricate nitrogen-containing scaffolds. The synthesis of complex heterocyclic systems often involves metal-catalyzed cross-coupling reactions or cyclization cascades, where the bipyridine moiety can also function as a ligand for the catalyst. mdpi.comnih.gov
Building Block for Advanced Organic Scaffolds (e.g., for pharmaceutical research)
The search for novel therapeutic agents is a cornerstone of pharmaceutical research, and the design of advanced organic scaffolds is central to this effort. chemscene.comnih.gov Bipyridine and aminopyridine moieties are considered "privileged structures" in medicinal chemistry because they are frequently found in biologically active compounds. nih.govrsc.org
The 2-aminopyridine unit is recognized as a key pharmacophore in the development of drugs targeting various biological targets. rsc.org Its simple, low-molecular-weight structure is advantageous in drug design, and it serves as a synthetic "locomotive" for creating diverse molecules. rsc.org For instance, derivatives of 2-amino-pyridine have been successfully designed as potent inhibitors of cyclin-dependent kinase 8 (CDK8), a target in colorectal cancer therapy. acs.org
Simultaneously, the bipyridine scaffold is a crucial component in many pharmaceutically relevant molecules. Bipyridine amide derivatives have been synthesized and identified as potent anticancer agents by targeting the retinoid X receptor alpha (RXRα). nih.gov Given that this compound incorporates both of these valuable pharmacophores, it represents a highly promising building block for the construction of novel organic scaffolds in drug discovery. Its structure provides a rigid framework and multiple points for functionalization, allowing for the systematic exploration of chemical space to optimize interactions with biological targets.
Theoretical and Computational Investigations of 4,4 Bipyridin 2 Amine
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. Molecular Orbital (MO) theory is a fundamental framework for describing the electronic structure. In the case of [4,4'-Bipyridin]-2-amine, the arrangement of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is of particular interest.
The HOMO is the orbital from which an electron is most easily removed, and it is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the orbital to which an electron is most readily added, representing the molecule's electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. irjweb.com
For this compound, the HOMO is expected to be predominantly localized on the electron-rich amino group and the pyridine (B92270) ring to which it is attached, reflecting the electron-donating nature of the amine substituent. The LUMO, on the other hand, is likely distributed over the π-system of both pyridine rings, characteristic of bipyridyl compounds which are known to be good π-acceptors. The precise energy levels and spatial distribution of these orbitals can be determined through quantum chemical calculations.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.85 |
| LUMO | -1.25 |
| HOMO-LUMO Gap | 4.60 |
Note: The data in this table is exemplary and represents typical values obtained from DFT calculations for similar aromatic amines. The actual values would depend on the specific level of theory and basis set used in the calculation.
Density Functional Theory (DFT) Studies of this compound and its Derivatives
Density Functional Theory (DFT) has become a standard computational method for investigating the properties of molecules due to its favorable balance of accuracy and computational cost. mdpi.com DFT studies on this compound and its derivatives can provide detailed information on their geometry, conformational landscape, and spectroscopic properties.
Geometry optimization is a computational procedure to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. researchgate.net For this compound, a key structural feature is the dihedral angle between the two pyridine rings. In the parent 4,4'-bipyridine (B149096), the rings are twisted relative to each other in the gas phase to minimize steric hindrance between the ortho-hydrogens. The introduction of the amino group at the 2-position can influence this dihedral angle due to electronic and steric effects.
Conformational analysis involves exploring the different spatial arrangements of a molecule and their relative energies. For this compound, in addition to the inter-ring twist, the orientation of the amino group relative to the pyridine ring is another conformational variable. DFT calculations can map out the potential energy surface associated with these conformational changes, identifying the most stable conformers and the energy barriers between them.
| Parameter | Value |
|---|---|
| C-C (inter-ring) Bond Length | 1.49 Å |
| C-N (amino) Bond Length | 1.38 Å |
| Pyridine Ring Dihedral Angle | 35° |
Note: The data in this table is exemplary and based on typical values for substituted bipyridines. Actual values are dependent on the computational methodology.
DFT calculations are widely used to predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.netmdpi.com For this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) and help assign the electronic transitions, such as π→π* and n→π* transitions. The amino group is expected to cause a red-shift (bathochromic shift) in the absorption bands compared to the parent 4,4'-bipyridine.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. researchgate.net By computing the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR spectra of this compound. These theoretical spectra can aid in the assignment of experimental signals and provide a detailed picture of the electronic environment around each atom.
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| UV-Vis (TD-DFT) | λmax (π→π*) | 285 nm |
| ¹H NMR (GIAO) | δ (H ortho to amino) | 6.5 ppm |
| ¹³C NMR (GIAO) | δ (C bearing amino) | 158 ppm |
Note: The data in this table is exemplary. The predicted values are highly dependent on the chosen functional, basis set, and solvent model.
Computational Studies of Metal-Ligand Interactions and Complex Stability
The presence of multiple nitrogen atoms makes this compound a versatile ligand for coordinating with metal ions. Computational methods can be employed to study the nature of metal-ligand bonding and to predict the stability of the resulting metal complexes. ekb.eg DFT is well-suited for modeling the geometry of these complexes, calculating binding energies, and analyzing the electronic structure of the coordinated species. mdpi.com
Key aspects that can be investigated include:
Coordination Modes: this compound can act as a monodentate, bidentate, or bridging ligand. Computational studies can determine the preferred coordination mode with different metal ions.
Binding Energies: The strength of the interaction between the ligand and a metal ion can be quantified by calculating the binding energy. This allows for a comparison of the affinity of this compound for various metals.
Electronic Effects of Coordination: Upon coordination to a metal center, the electronic properties of the ligand are altered. Computational analysis can reveal changes in charge distribution and molecular orbital energies, which can influence the spectroscopic and electrochemical properties of the complex.
Stability Constants: Theoretical protocols have been developed to predict the stability constants (log β) of metal complexes in solution, providing a quantitative measure of their thermodynamic stability. rsc.org
| Metal Ion | Binding Energy (kcal/mol) |
|---|---|
| Cu(II) | -45.2 |
| Zn(II) | -38.7 |
| Ni(II) | -42.1 |
Note: The data in this table is for illustrative purposes and represents typical ranges for similar N-donor ligands.
Molecular Dynamics Simulations and Solid-State Modeling for Supramolecular Systems
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the dynamics and thermodynamics of processes such as self-assembly and conformational changes. nih.gov For supramolecular systems involving this compound, MD simulations can be used to:
Model Self-Assembly: Simulate the aggregation of individual molecules to form larger, ordered structures, driven by non-covalent interactions like hydrogen bonding and π-π stacking.
Investigate Structural Stability: Assess the stability of proposed supramolecular architectures, such as coordination polymers or hydrogen-bonded networks, at different temperatures and in various environments. rsc.org
Probe Dynamic Processes: Study the flexibility of supramolecular assemblies and the motion of individual molecules within the larger structure.
Solid-state modeling, often employing periodic DFT calculations, is essential for understanding the properties of crystalline materials. For this compound, these methods can be used to:
Predict Crystal Structures: Determine the most likely packing arrangements of the molecules in the solid state.
Analyze Intermolecular Interactions: Quantify the strength and nature of the interactions (e.g., hydrogen bonds, van der Waals forces) that hold the crystal lattice together. nih.gov
Calculate Solid-State Properties: Predict properties such as the bulk modulus, thermal expansion, and electronic band structure of the crystalline material.
These computational techniques are invaluable for the rational design of new materials based on this compound, enabling the prediction of their structure and properties before their synthesis.
Future Research Directions and Emerging Opportunities for 4,4 Bipyridin 2 Amine
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally benign synthetic routes to [4,4'-Bipyridin]-2-amine is a crucial first step towards its widespread application. While traditional methods for bipyridine synthesis, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Negishi couplings), are well-established, future research will likely focus on more sustainable alternatives. arxiv.orgresearchgate.netchemrxiv.org
Green chemistry principles are expected to play a pivotal role in the development of new synthetic methodologies. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions. Biocatalysis, employing enzymes to catalyze the synthesis, presents an attractive avenue for a highly selective and environmentally friendly approach. Furthermore, the exploration of flow chemistry techniques could enable continuous and scalable production of this compound with improved safety and efficiency.
A comparative analysis of potential sustainable synthetic routes is presented in Table 1.
| Synthetic Approach | Potential Advantages | Research Focus |
| Metal-Catalyzed Cross-Coupling | High yields and functional group tolerance | Development of catalysts based on earth-abundant metals, use of greener reaction media. |
| C-H Activation | Atom economy, reduced pre-functionalization | Site-selective amination of the bipyridine core. |
| Biocatalysis | High selectivity, mild reaction conditions | Identification and engineering of enzymes for amination of bipyridine precursors. |
| Flow Chemistry | Scalability, improved safety and control | Optimization of reaction parameters for continuous production. |
| Photocatalysis | Use of light as a renewable energy source | Development of photocatalytic systems for direct amination. |
Advanced Functionalization Strategies for Tailored Properties and Applications
The amino group on the this compound scaffold serves as a versatile handle for a wide range of functionalization reactions, allowing for the fine-tuning of its electronic, optical, and coordination properties. Future research will focus on developing advanced and site-selective functionalization strategies to create a library of derivatives with tailored characteristics.
Post-synthetic modification of the amino group is a key area of exploration. Reactions such as acylation, alkylation, and arylation can be employed to introduce various organic moieties. For instance, the introduction of long alkyl chains could enhance solubility in nonpolar solvents and influence self-assembly behavior on surfaces. ijsat.org Attaching chromophores or fluorophores could lead to the development of novel optical sensors and imaging agents.
Furthermore, the bipyridine rings themselves offer sites for further functionalization. Electrophilic aromatic substitution reactions can be explored to introduce additional functional groups, although the directing effects of the existing amino group and the pyridine (B92270) nitrogen atoms will need to be carefully considered. The development of orthogonal functionalization strategies, where the amino group and the bipyridine core can be modified independently, will be crucial for creating complex and multifunctional molecules.
Rational Design of Next-Generation Coordination Compounds and Metal-Organic Frameworks
The bipyridine unit of this compound makes it an excellent ligand for the construction of coordination compounds and metal-organic frameworks (MOFs). The nitrogen atoms of the pyridine rings can coordinate to a wide variety of metal ions, leading to the formation of diverse and functional supramolecular architectures. The presence of the amino group adds another layer of functionality, which can be exploited in the rational design of these materials.
The rational design of these materials will involve a careful selection of metal nodes and, potentially, other organic linkers to create frameworks with desired pore sizes, shapes, and chemical environments. The unique coordination properties of this compound, combining a classic bipyridine chelating unit with a functional amino group, make it a promising candidate for the construction of next-generation MOFs with applications in gas storage, separation, and catalysis.
Expansion of Catalytic and Materials Science Applications for Multifunctional Systems
The inherent properties of this compound and its derivatives suggest a broad range of potential applications in catalysis and materials science. The development of multifunctional systems, where a single material exhibits multiple functionalities, is a particularly exciting prospect.
In catalysis, metal complexes of this compound could be explored as catalysts for a variety of organic transformations. The electronic properties of the bipyridine ligand, which can be tuned through functionalization of the amino group, will influence the activity and selectivity of the metal center. For example, aminopyridine-based ligands have been used to support metal-metal bonded complexes and in atom transfer radical polymerization. acs.org The amino group could also participate directly in catalysis, for instance, by acting as a proton shuttle or a basic site.
In materials science, the ability of this compound to form self-assembled monolayers on surfaces could be exploited in the development of sensors, molecular electronics, and corrosion inhibitors. ijsat.org The incorporation of this compound into polymers could lead to new materials with interesting optical or conductive properties. Furthermore, the design of materials that combine catalytic activity with sensing capabilities, or optical properties with electronic conductivity, represents a significant area for future research.
A summary of potential applications is provided in Table 2.
| Application Area | Potential Role of this compound | Key Research Directions |
| Catalysis | Ligand for homogeneous and heterogeneous catalysts. | Synthesis and screening of metal complexes for various organic reactions. |
| Sensors | Recognition element for detecting analytes. | Development of fluorescent or colorimetric sensors for metal ions or small molecules. |
| Molecular Electronics | Component in molecular wires or switches. | Investigation of the charge transport properties of self-assembled monolayers. |
| Optoelectronics | Emitter or charge-transport material in OLEDs. | Synthesis of derivatives with tailored photophysical properties. |
| Drug Delivery | Building block for biocompatible MOFs. | Design of MOFs for the controlled release of therapeutic agents. |
Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Research
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and design of new molecules and materials based on this compound. These computational tools can significantly accelerate the research and development process by predicting properties, optimizing synthetic routes, and identifying promising candidates for specific applications. nih.govresearchgate.net
Machine learning models can be trained on existing chemical data to predict the properties of new this compound derivatives, such as their solubility, stability, and electronic properties. This can help researchers to prioritize the synthesis of the most promising compounds, saving time and resources. AI algorithms can also be used to predict the outcomes of chemical reactions, aiding in the optimization of synthetic pathways.
In the context of coordination compounds and MOFs, machine learning can be used to predict the structures and properties of new materials before they are synthesized. nih.govresearchgate.net This can guide the rational design of materials with specific pore geometries or gas adsorption properties. Furthermore, AI can be used to screen large virtual libraries of this compound derivatives to identify candidates with high potential for specific applications, such as catalysis or drug delivery. The synergy between computational prediction and experimental validation will be a key driver of innovation in the field of this compound research.
Q & A
Q. What methodologies assess the environmental impact of this compound in wastewater from lab settings?
- Methodological Answer :
- Degradation Studies : Perform photocatalytic degradation (TiO₂/UV) and analyze intermediates via HPLC-TOF-MS . Use Daphnia magna assays for acute toxicity screening .
- Adsorption Remediation : Test activated carbon or MOFs for adsorption efficiency (Langmuir isotherms) .
- Reference : .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
